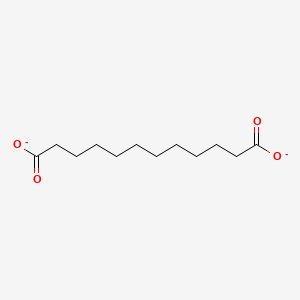

Dodecanedioate

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C12H20O4-2 |

|---|---|

Peso molecular |

228.28 g/mol |

Nombre IUPAC |

dodecanedioate |

InChI |

InChI=1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16)/p-2 |

Clave InChI |

TVIDDXQYHWJXFK-UHFFFAOYSA-L |

SMILES |

C(CCCCCC(=O)[O-])CCCCC(=O)[O-] |

SMILES canónico |

C(CCCCCC(=O)[O-])CCCCC(=O)[O-] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Dodecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecanedioic acid (DDDA), a saturated C12 α,ω-dicarboxylic acid, is a versatile chemical compound with significant industrial and research applications. Its unique molecular structure, featuring a long aliphatic chain capped by two carboxylic acid functional groups, imparts a distinct set of physical and chemical properties. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and an exploration of the reactivity and applications of DDDA.

Physical Properties of Dodecanedioic Acid

Dodecanedioic acid is typically a white crystalline solid or powder at room temperature.[1][2] The long hydrocarbon chain makes it a relatively non-volatile and stable compound. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of Dodecanedioic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C12H22O4 | [2][3] |

| Molecular Weight | 230.30 g/mol | [2][3] |

| Appearance | White crystalline powder or flakes | [2] |

| Melting Point | 127-129 °C | [2][4] |

| Boiling Point | 245 °C at 10 mmHg | [2][4] |

| Density | 1.15 g/cm³ | [4] |

| Flash Point | 220 °C | [4] |

| Vapor Pressure | 21 mmHg at 222 °C | [4] |

| Water Solubility | < 0.1 g/L at 20 °C | [4] |

| CAS Number | 693-23-2 | [3] |

Chemical Properties of Dodecanedioic Acid

The chemical behavior of dodecanedioic acid is dictated by its two carboxylic acid groups and the long methylene chain. It is a stable compound but is incompatible with strong oxidizing agents and reducing agents.[2][4] Thermal decomposition can lead to the release of carbon monoxide and carbon dioxide.[5]

Table 2: Chemical Properties of Dodecanedioic Acid

| Property | Value/Information | Reference(s) |

| pKa (Predicted) | 4.48 ± 0.10 | [4][6] |

| Solubility in Organic Solvents | Soluble in ethanol (0.1 g/mL), ether, hot methanol, hot toluene, and hot acetic acid. | [4][7] |

| Incompatible Materials | Strong oxidizing agents, reducing agents, bases. | [4][7] |

| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2) upon thermal decomposition. | [5] |

| pH | 5 (aqueous suspension at 20 °C) | [4] |

Experimental Protocols

Determination of Melting Point

Objective: To determine the melting point range of a solid sample of dodecanedioic acid.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of dry dodecanedioic acid is finely crushed into a powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the closed end, to a height of about 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer with a rubber band or a dedicated holder, ensuring the sample is level with the thermometer bulb. The assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital apparatus).

-

Heating: The apparatus is heated gently. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Purity Assessment: A sharp melting range (e.g., 0.5-1.0 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of dodecanedioic acid.

Determination of Solubility

Objective: To qualitatively determine the solubility of dodecanedioic acid in various solvents.

Methodology:

-

Preparation: A series of labeled test tubes are prepared, each containing a different solvent (e.g., water, ethanol, 5% NaOH, 5% NaHCO3, 5% HCl).

-

Sample Addition: To each test tube, approximately 25 mg of dodecanedioic acid is added.

-

Mixing: Each test tube is shaken vigorously for 10-20 seconds.

-

Observation: The miscibility of the solid in the solvent is observed. If the solid dissolves completely, it is deemed soluble. If it remains undissolved, it is insoluble. Partial dissolution is also noted.

-

Acid-Base Characterization:

-

Solubility in 5% NaOH and 5% NaHCO3 indicates that the compound is a strong organic acid.

-

Solubility in 5% NaOH but not in 5% NaHCO3 suggests a weak organic acid.

-

Solubility in 5% HCl indicates an organic base.

-

Reactivity and Applications

The dicarboxylic acid nature of DDDA allows it to undergo a variety of chemical reactions, making it a valuable monomer in the polymer industry and a precursor in organic synthesis.

Esterification

Dodecanedioic acid readily reacts with alcohols in the presence of an acid catalyst (e.g., sulfuric acid) to form diesters. These diesters have applications as lubricants, plasticizers, and in fragrances.

Experimental Protocol for Diethyl Dodecanedioate Synthesis:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dodecanedioic acid, a molar excess of ethanol (which also acts as the solvent), and a few drops of concentrated sulfuric acid are combined.

-

Reflux: The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.

-

Work-up: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted DDDA, followed by a brine wash.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is evaporated to yield the crude diester, which can be further purified by distillation or chromatography.

Esterification of Dodecanedioic Acid

Caption: Reaction scheme for the synthesis of diethyl this compound.

Polyamide Formation

A major industrial application of dodecanedioic acid is in the synthesis of polyamides, such as Nylon 6,12. This is achieved through a condensation polymerization reaction with a diamine, typically hexamethylenediamine. The resulting polymer has high thermal stability and good mechanical properties.

Experimental Protocol for Nylon 6,12 Synthesis (Interfacial Polymerization):

-

Solution Preparation: Two immiscible solutions are prepared.

-

Aqueous Phase: Hexamethylenediamine is dissolved in an aqueous sodium hydroxide solution.

-

Organic Phase: Dodecanedioyl chloride (the acid chloride derivative of DDDA for higher reactivity) is dissolved in a non-polar organic solvent like cyclohexane.

-

-

Polymerization: The aqueous solution is placed in a beaker, and the organic solution is carefully layered on top, creating a distinct interface.

-

Nylon Formation: A polymer film of Nylon 6,12 forms at the interface. This film can be grasped with forceps and continuously drawn out as a "rope," with new polymer forming at the interface as the rope is removed.

-

Washing and Drying: The synthesized nylon rope is washed thoroughly with water and then a solvent like acetone to remove unreacted monomers and byproducts, and then left to dry.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and purity assessment of dodecanedioic acid.

-

Infrared (IR) Spectroscopy: The IR spectrum of DDDA will show a very broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption peak will be present around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to be relatively simple. A triplet around 2.3 ppm corresponds to the protons on the carbons alpha to the carbonyl groups (-CH₂-COOH). A complex multiplet in the region of 1.2-1.6 ppm will be due to the other methylene protons in the long chain. The acidic protons of the carboxylic acid groups will appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The spectrum will show a peak for the carbonyl carbon around 180 ppm. The carbons alpha to the carbonyls will appear around 34 ppm, and the other methylene carbons will have signals in the 24-29 ppm range.

-

Relationship between Properties and Applications

Caption: Logical diagram showing the relationship between the structural properties of DDDA and its main applications.

This technical guide provides a foundational understanding of the physical and chemical properties of dodecanedioic acid. The detailed protocols and data presented are intended to be a valuable resource for researchers and professionals working with this important dicarboxylic acid.

References

- 1. columbuschemical.com [columbuschemical.com]

- 2. chembk.com [chembk.com]

- 3. valsynthese.ch [valsynthese.ch]

- 4. 693-23-2 CAS MSDS (Dodecanedioic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Page loading... [wap.guidechem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Dodecanedioic acid, dimethyl ester [webbook.nist.gov]

Dodecanedioic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Core Properties, Synthesis, and Applications of Dodecanedioic Acid

Introduction

Dodecanedioic acid (DDDA), a saturated dicarboxylic acid with a 12-carbon chain, is a versatile chemical compound with significant industrial and research applications. Its bifunctional nature, stemming from the two carboxylic acid groups, allows it to serve as a monomer in polymerization reactions and as a linker molecule in more complex chemical structures. This technical guide provides a comprehensive overview of dodecanedioic acid, including its chemical identity, physicochemical properties, synthesis methodologies, and its emerging role in pharmaceutical and drug development research.

CAS Number: 693-23-2[1]

IUPAC Nomenclature: Dodecanedioic acid[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of dodecanedioic acid is essential for its application in research and development. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C12H22O4 | [2] |

| Molar Mass | 230.30 g/mol | [2] |

| Melting Point | 127-129 °C | [2][3] |

| Boiling Point | 245 °C at 10 mmHg | [2][3] |

| Density | 1.15 g/cm³ | [2] |

| Water Solubility | < 0.1 g/L (20 °C) | [2][3] |

| pKa | 4.48 ± 0.10 (Predicted) | [2] |

| LogP | 3.2 at 25 °C | [2] |

| Appearance | White crystalline powder or flakes | [3] |

Synthesis of Dodecanedioic Acid

Dodecanedioic acid can be synthesized through both traditional chemical methods and more sustainable biotechnological routes.

Chemical Synthesis

A common industrial method for the synthesis of dodecanedioic acid involves the oxidation of cyclododecane, which is typically derived from butadiene.[1] A detailed two-step experimental protocol is outlined below.

Step 1: Hydrogenation

-

Materials: 200 g of 1,2-dihydroxy-5,9-cyclododecene, 3.0 g of 30% Ni-SiO2 hydrogenation catalyst.

-

Apparatus: 1 L autoclave.

-

Procedure:

-

The raw material and catalyst are added to the autoclave.

-

The autoclave is purged with nitrogen to remove air.

-

A mixed gas of hydrogen and nitrogen (1:3 ratio) is introduced into the reactor.

-

The reaction is carried out at a temperature of 160 °C and a pressure of 0.6 MPa for 2 hours.

-

After the reaction, the catalyst is removed by filtration or centrifugation. The resulting product mixture is used directly in the subsequent oxidation step.

-

-

Results: The conversion rate of the raw material is reported to be 99.9%.

Step 2: Oxidation

-

Materials: The reaction solution from the hydrogenation step, 244 g of acetic acid, 3 g of methanesulfonic acid, 207.8 g of 50% hydrogen peroxide.

-

Apparatus: 1 L reactor.

-

Procedure:

-

The hydrogenation product solution, acetic acid, and methanesulfonic acid are placed in the reactor.

-

50% hydrogen peroxide is added dropwise over 1 hour at a temperature of 85 °C.

-

The reaction mixture is stirred for an additional 0.5 hours, during which dodecanedioic acid precipitates.

-

The reaction mixture is cooled to room temperature, and the solid product is filtered.

-

-

Results: The conversion rate of the oxidation reaction is 100%, with the solid product comprising 94.3% dodecanedioic acid.

Biological Synthesis

Biotechnological production of dodecanedioic acid offers a more sustainable alternative to chemical synthesis, often utilizing renewable feedstocks.

Microbial Fermentation: Strains of the yeast Candida tropicalis have been effectively used to produce dodecanedioic acid from n-dodecane or fatty acids.[4] By optimizing process parameters such as pH and substrate feeding, a final concentration of 66 g/L has been achieved in a bioreactor system using dodecanoic acid methyl ester derived from coconut oil.[4]

Enzymatic Cascade: A multi-enzymatic cascade has been developed in E. coli for the production of dodecanedioic acid from linoleic acid. This system utilizes a lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, and a double-bond reductase to achieve high productivity.

Applications in Drug Development

The bifunctional nature of dodecanedioic acid makes it a valuable building block in the design of drug delivery systems and other pharmaceutical applications.

Polymers for Controlled Release

Dicarboxylic acids are key components in the synthesis of biodegradable polymers used for controlled drug release. Polyesters and polyamides synthesized from monomers like dodecanedioic acid can form matrices that encapsulate therapeutic agents. The degradation of these polymers in the body leads to a sustained release of the drug over an extended period, which can improve patient compliance and reduce side effects.

Linkers in Drug Conjugates

Dodecanedioic acid can function as a flexible linker to connect a targeting moiety, such as an antibody, to a cytotoxic drug in an antibody-drug conjugate (ADC). The length and chemical nature of the linker are critical for the stability of the ADC in circulation and the efficient release of the drug at the target site. The long aliphatic chain of dodecanedioic acid can provide spatial separation between the antibody and the drug, potentially reducing steric hindrance and improving the efficacy of the conjugate.

Chemical Synthesis Pathway of Dodecanedioic Acid

The following diagram illustrates a common chemical synthesis pathway for dodecanedioic acid starting from cyclododecene.

Caption: Chemical synthesis of Dodecanedioic Acid from Butadiene.

Conclusion

Dodecanedioic acid is a valuable dicarboxylic acid with well-established industrial applications and growing potential in the field of drug development. Its defined physicochemical properties and versatile reactivity make it an attractive component for the design of advanced materials, including polymers for controlled drug release and linkers for targeted therapies. As research continues to advance, the application of dodecanedioic acid and its derivatives is expected to expand, particularly in the development of innovative pharmaceutical formulations and drug delivery systems.

References

- 1. Dodecanedioic acid - Wikipedia [en.wikipedia.org]

- 2. 693-23-2 CAS MSDS (Dodecanedioic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

Traditional chemical synthesis of dodecanedioic acid from butadiene

An In-depth Technical Guide to the Traditional Chemical Synthesis of Dodecanedioic Acid from Butadiene

For Researchers, Scientists, and Drug Development Professionals

Dodecanedioic acid (DDDA), a C12 α,ω-dicarboxylic acid, is a crucial monomer in the production of high-performance polymers such as Nylon 6,12, polyamides, polyesters, and adhesives.[1][2] It also finds applications as a corrosion inhibitor, surfactant, and in the formulation of coatings and fragrances.[1] While biotechnological routes using renewable feedstocks are emerging, the traditional synthesis, originating from butadiene, remains a cornerstone of its industrial production.[1][3] This guide provides a detailed technical overview of the multi-step chemical process for converting butadiene into dodecanedioic acid.

The traditional synthesis is a four-step process:

-

Cyclotrimerization of Butadiene: Three molecules of 1,3-butadiene are catalytically converted to 1,5,9-cyclododecatriene (CDT).

-

Hydrogenation of 1,5,9-Cyclododecatriene: The CDT is fully saturated to form cyclododecane (CDAN).

-

Oxidation of Cyclododecane: CDAN is oxidized to a mixture of cyclododecanol (CDA) and cyclododecanone (CDK).

-

Nitric Acid Oxidation: The CDA/CDK mixture is oxidized to yield the final product, dodecanedioic acid (DDDA).[2]

This document details the experimental protocols, reaction parameters, and quantitative performance metrics for each stage of this established industrial process.

Step 1: Cyclotrimerization of 1,3-Butadiene to 1,5,9-Cyclododecatriene (CDT)

The synthesis begins with the cyclotrimerization of 1,3-butadiene, a process typically catalyzed by a Ziegler-Natta system.[4] The most common catalyst system consists of titanium tetrachloride (TiCl₄) and an organoaluminum co-catalyst, such as ethylaluminum sesquichloride (EASC).[5][6] This reaction selectively produces 1,5,9-cyclododecatriene, primarily as a mixture of isomers.

Experimental Protocol

A continuous process for the cyclotrimerization of butadiene can be performed in a cascade of reactors.[6]

-

Feed Preparation: Prepare separate feed streams. The first stream contains 1,3-butadiene. A second stream contains the solvent (e.g., benzene or toluene), dried to a water content of approximately 15 ppm.[6] A third stream contains TiCl₄ dissolved in the solvent, and a fourth contains ethylaluminum sesquichloride (EASC) also dissolved in the solvent.[6]

-

Reaction: Continuously feed the streams into the first reactor of the cascade. Maintain the reaction temperature between 40°C and 80°C and a pressure of approximately 2 bar.[4][7] The molar ratio of the aluminum compound to the titanium compound is typically maintained between 5:1 and 15:1.[8]

-

Catalyst Quenching: At the end of the reaction, the catalyst is deactivated, often by the addition of methanol.[7]

-

Work-up and Purification: The reaction mixture is filtered. The resulting crude product, containing CDT, byproducts (like 1,5-cyclooctadiene and 4-vinylcyclohexene), higher oligomers, and solvent, is separated by distillation to isolate CDT with a purity of ≥99%.[5][6]

Quantitative Data: Butadiene Trimerization

| Parameter | Value | Catalyst System | Solvent | Reference |

| Butadiene Conversion | >95% | TiCl₄ / EASC | Benzene | [6] |

| CDT Selectivity | 87.2% - 90.2% | TiCl₄ / EASC | Benzene | [6] |

| C₈ Isomers Selectivity | 3.9% - 5.4% | TiCl₄ / EASC | Benzene | [6] |

| CDT Yield | 93% | Nitrogen-Ligand Supported Ti / EASC | Toluene | [9] |

| Reaction Temperature | 30°C - 80°C | TiCl₄ / Alkylaluminum | Benzene, Toluene | [7] |

| Reaction Pressure | ~2 bar | Ziegler-Natta | - | [4] |

Step 2: Hydrogenation of 1,5,9-Cyclododecatriene to Cyclododecane (CDAN)

In the second step, the three double bonds of 1,5,9-cyclododecatriene are fully saturated through catalytic hydrogenation to produce cyclododecane. This is a high-yield reaction typically performed at elevated temperature and pressure.

Experimental Protocol

The hydrogenation of CDT is carried out via a liquid-phase process.[10]

-

Reactor Charging: The 1,5,9-cyclododecatriene is charged into a high-pressure autoclave. A hydrogenation catalyst, typically Raney Nickel, is added.[4]

-

Hydrogenation: The reactor is sealed and purged with an inert gas like nitrogen before being pressurized with hydrogen gas. The reaction is conducted at a temperature of 170°C - 200°C and a pressure of 10 - 28 bar.[4][10]

-

Monitoring: The reaction is monitored until the uptake of hydrogen ceases, indicating complete saturation of the double bonds.

-

Catalyst Removal: After cooling and depressurization, the reaction mixture is filtered to remove the solid catalyst. The resulting liquid is high-purity cyclododecane, which can be used in the next step without further purification.

Quantitative Data: CDT Hydrogenation

| Parameter | Value | Catalyst | Temperature | Pressure | Reference |

| Cyclododecane Yield | Up to 99.9% | Pd/Al₂O₃ | Up to 140°C | Up to 12 atm | [11] |

| Reaction Temperature | 170°C - 180°C | Raney Nickel | - | - | [4] |

| Reaction Pressure | 26 - 28 bar | Raney Nickel | - | - | [4] |

Step 3: Air Oxidation of Cyclododecane to Cyclododecanol/Cyclododecanone (CDA/CDK)

This step involves the liquid-phase oxidation of cyclododecane using air. A key feature of this process is the use of boric acid, which serves to protect the initially formed cyclododecanol from over-oxidation by converting it into a more stable borate ester.[12] This significantly improves the selectivity towards the desired alcohol and ketone mixture.

Experimental Protocol

The oxidation of cyclododecane is a controlled process where conversion is deliberately kept low to maximize selectivity.[10][13]

-

Reaction Setup: High-purity cyclododecane (containing <0.3 wt% cyclododecanone) is mixed with 2.0-6.5 wt% boric acid in a reactor.[13]

-

Oxidation: Air (or an oxygen-containing gas with 7-21 mol% O₂) is bubbled through the liquid reaction mixture at a temperature of 155°C - 170°C and atmospheric pressure.[10][13] The reaction is continued until a conversion of 5-25% is achieved.[13]

-

Hydrolysis: The resulting reaction mixture, containing unreacted cyclododecane and cyclododecyl borate esters, is treated with hot water to hydrolyze the esters, releasing cyclododecanol and regenerating boric acid.[12]

-

Separation: The organic phase is separated from the aqueous phase. Unreacted cyclododecane is removed by vacuum distillation and recycled. The remaining product is a mixture composed primarily of cyclododecanol (CDA) and cyclododecanone (CDK).[12]

Quantitative Data: Cyclododecane Oxidation

| Parameter | Value | Catalyst | Temperature | Conversion | Reference |

| Selectivity to CDA/CDK | >90% | Boric Acid | 155°C - 170°C | 5-25% | [13] |

| CDA in Product Mix | 80-90% | Boric Acid | 160°C - 180°C | - | [4] |

| CDK in Product Mix | 10-20% | Boric Acid | 160°C - 180°C | - | [4] |

| CDA Yield | ~80% | Boric Acid | - | - | [12] |

Step 4: Oxidation of CDA/CDK Mixture to Dodecanedioic Acid (DDDA)

The final step is the oxidative cleavage of the C12 ring of the cyclododecanol and cyclododecanone mixture to form the linear dodecanedioic acid. This is a vigorous oxidation reaction, most commonly performed using nitric acid.

Experimental Protocol

-

Reaction: The mixture of cyclododecanol and cyclododecanone is reacted with nitric acid. This reaction is often catalyzed by the addition of copper and vanadium compounds.[4]

-

Crystallization: Upon completion of the reaction, the mixture is cooled. Dodecanedioic acid, being a solid with limited solubility in the reaction medium at lower temperatures, crystallizes out of the solution.[14]

-

Purification: The crystallized DDDA is collected by filtration. It is then washed with cold water to remove residual nitric acid and soluble byproducts.[4] The solid product is subsequently dried. This process can yield DDDA with a purity exceeding 99%.[4] The filtrate may be processed further to recover smaller dicarboxylic acids that are formed as byproducts.[4]

Quantitative Data: Final Oxidation to DDDA

| Parameter | Value | Oxidizing Agent | Catalyst | Reference |

| DDDA Yield (from CDA) | 88% | Nitric Acid | Copper, Vanadium | [4] |

| Combined Acid Yield (from CDK) | ~94% | Nitric Acid | Copper, Vanadium | [4] |

| DDDA Purity | >99% | Nitric Acid | Copper, Vanadium | [4] |

| DDDA Yield (from specific diol) | 93.1% | Hydrogen Peroxide / Acetic Acid | Methanesulfonic acid | [14] |

Summary

The traditional chemical synthesis of dodecanedioic acid from butadiene is a robust, multi-stage process that has been optimized for industrial-scale production. It begins with the precise catalytic trimerization of a C4 building block into a C12 carbocycle, followed by saturation and a two-step oxidative ring-opening to yield the final linear dicarboxylic acid. While each step presents unique challenges, from catalyst sensitivity in the first stage to the control of selectivity in the third, the overall pathway is a well-established and efficient method for producing high-purity DDDA, a vital component for the polymer industry.

References

- 1. DODECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]

- 2. Dodecanedioic acid - Wikipedia [en.wikipedia.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. EP2407444A2 - Process for the preparation of dodecanedioic acid - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US8168841B2 - Process for preparing cyclododecatriene - Google Patents [patents.google.com]

- 7. US3636174A - Process for preparing cyclododecatriene - Google Patents [patents.google.com]

- 8. US3655795A - Trimerization of butadiene - Google Patents [patents.google.com]

- 9. Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. researchgate.net [researchgate.net]

- 12. onepetro.org [onepetro.org]

- 13. US3419615A - Production of cyclododecanol and cyclododecanone - Google Patents [patents.google.com]

- 14. Dodecanedioic acid synthesis - chemicalbook [chemicalbook.com]

Dodecanedioate: A Comprehensive Review of its Metabolism, Biological Roles, and Therapeutic Potential

An In-depth Technical Guide to Dodecanedioate as a Human Metabolite

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (DDDA), a 12-carbon α,ω-dicarboxylic acid, is emerging as a significant human metabolite with considerable therapeutic and performance-enhancing potential.[1][2] Naturally found in the protective polymers of fruits and leaves, DDDA is also an endogenous product of a minor fatty acid metabolism pathway in the liver and kidneys known as ω-oxidation.[3][4][5] Unlike conventional medium-chain fatty acids, which are primarily metabolized in the liver, DDDA can be utilized directly by multiple organs, including muscle and brain, positioning it as a unique energy source.[2] Its metabolic properties, particularly its role as an insulin-independent fuel that enhances metabolic flexibility, have sparked interest in its application for metabolic disorders such as type 2 diabetes, obesity, and metabolic dysfunction-associated steatohepatitis (MASH).[3][4][6] This guide provides a detailed examination of the metabolism, physiological functions, and analytical methodologies related to this compound.

Metabolism of this compound

This compound is an aliphatic dicarboxylic acid with carboxylic acid groups at both ends of its 12-carbon chain.[1] Its metabolism is distinct from that of monocarboxylic fatty acids and is central to its biological effects.

Endogenous Production and Dietary Intake

Dicarboxylic acids like DDDA are generated endogenously in the liver and kidney through ω-oxidation of fatty acids.[3][5] This pathway, occurring in the endoplasmic reticulum, serves to process excess fatty acids when mitochondrial β-oxidation is saturated.[5] Orally administered DDDA is absorbed and escapes significant first-pass metabolism in the liver, allowing for its distribution and utilization by numerous tissues, including the liver, kidney, muscle, heart, and brain.[3][5]

Catabolic Pathways

Once in the cell, DDDA is catabolized primarily through β-oxidation, which occurs in both peroxisomes and mitochondria.

-

Peroxisomal β-Oxidation: Dicarboxylic acids are preferentially oxidized in peroxisomes.[5] In tissues with high expression of the acyl-CoA oxidase-1 (ACOX1) enzyme, DDDA is chain-shortened to the Krebs cycle intermediate, succinyl-CoA.[3]

-

Mitochondrial β-Oxidation: In tissues with lower peroxisomal capacity, DDDA can be oxidized by mitochondria.[3] The transport of long-chain dicarboxylic acids into the mitochondrial matrix may involve the carnitine shuttle, a system critical for long-chain monocarboxylic fatty acids.[1][7][8] Deficiencies in carnitine palmitoyltransferase I (CPT IA), a key enzyme in this shuttle, are associated with high urinary levels of DDDA, suggesting CPT IA plays a role in its mitochondrial uptake after initial shortening in peroxisomes.[1][9]

A key feature of DDDA metabolism is that it does not require or stimulate insulin secretion, allowing it to serve as a fuel source without inhibiting lipolysis, which typically occurs after glucose ingestion.[3][10] The β-oxidation of DDDA produces succinic acid, a gluconeogenic substrate.[3]

References

- 1. hmdb.ca [hmdb.ca]

- 2. compoundsolutions.com [compoundsolutions.com]

- 3. researchgate.net [researchgate.net]

- 4. Dodecanedioic acid prevents and reverses metabolic‐associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity [jci.org]

- 6. compoundsolutions.com [compoundsolutions.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Showing Compound Dodecanedioic acid (FDB022148) - FooDB [foodb.ca]

- 10. Dodecanedioic acid overcomes metabolic inflexibility in type 2 diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Characteristics of Dodecanedioate in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dodecanedioate (dodecanedioic acid, DDDA), a C12 α,ω-dicarboxylic acid. Understanding the solubility of this compound is critical for its application in various fields, including polymer synthesis, lubricants, and potentially in drug delivery systems. This document outlines quantitative solubility data in both aqueous and organic media, details common experimental protocols for solubility determination, and provides a visual representation of a typical experimental workflow.

Executive Summary

Dodecanedioic acid is characterized by its long hydrocarbon chain, making it sparingly soluble in water, particularly at lower temperatures.[1][2] Its solubility in aqueous solutions increases with a rise in temperature. Conversely, DDDA exhibits significantly higher solubility in a range of organic solvents, a characteristic attributed to the nonpolar nature of its twelve-carbon backbone.[1] The solubility is influenced by the polarity of the solvent and its capacity for hydrogen bonding with the carboxylic acid groups of DDDA.

Quantitative Solubility Data

The following tables summarize the experimentally determined solubility of dodecanedioic acid in various solvents at different temperatures.

Solubility in Aqueous Solution

Dodecanedioic acid's solubility in water is limited. The data below is derived from studies on dicarboxylic acids and provides an estimate of its aqueous solubility.

| Temperature (°C) | Molar Solubility (mol/L) |

| 35 | 0.074 |

| 45 | 0.169 |

| 55 | 0.370 |

Data adapted from Davies, M., & Griffiths, D. M. (1953). The solubilities of dicarboxylic acids in benzene and aqueous solutions. Transactions of the Faraday Society. The maximum difference between duplicated determinations was reported to be ± 1.0% for C12 acid.[3]

Solubility in Organic Solvents

The mole fraction solubility of dodecanedioic acid in several common organic solvents has been determined across a range of temperatures. At a given temperature, the order of solubility is ethanol > acetic acid > acetone > butanone > 3-pentanone > ethyl acetate.[1]

| Temperature (K) | Ethanol | Acetic Acid | Acetone | Butanone | 3-Pentanone | Ethyl Acetate |

| 288.15 | 0.0418 | 0.0315 | 0.0268 | 0.0212 | 0.0185 | 0.0153 |

| 293.15 | 0.0523 | 0.0398 | 0.0336 | 0.0268 | 0.0234 | 0.0195 |

| 298.15 | 0.0651 | 0.0498 | 0.0421 | 0.0338 | 0.0296 | 0.0248 |

| 303.15 | 0.0807 | 0.0621 | 0.0525 | 0.0424 | 0.0373 | 0.0314 |

| 308.15 | 0.0996 | 0.0771 | 0.0651 | 0.0529 | 0.0468 | 0.0395 |

| 313.15 | 0.1225 | 0.0954 | 0.0805 | 0.0656 | 0.0583 | 0.0493 |

| 318.15 | 0.1498 | 0.1176 | 0.0991 | 0.0811 | 0.0723 | 0.0613 |

| 323.15 | 0.1824 | 0.1444 | 0.1215 | 0.0998 | 0.0892 | 0.0758 |

Data sourced from Zhang, H., et al. (2014). Measurement and correlation of solubility of dodecanedioic acid in different pure solvents from T=(288.15 to 323.15)K. The Journal of Chemical Thermodynamics, 68, 270-274.

Experimental Protocols

The following are detailed methodologies for two common techniques used to determine the solubility of compounds like this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus:

-

Dodecanedioic acid (solute)

-

Solvent of interest

-

Conical flask with stopper

-

Thermostatic water bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Pipettes

-

Evaporating dish

-

Drying oven

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of dodecanedioic acid to a known volume of the solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the flask and place it in a thermostatic water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to maintain the temperature. Filter the solution to remove any suspended solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the dodecanedioic acid.

-

Mass Determination: Once the solvent has completely evaporated, cool the evaporating dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The solubility can be calculated from the mass of the dissolved solute and the volume of the solvent used.

Static Analytic Method

The static analytic method is a precise technique for determining solubility, particularly for systems where the composition of the saturated solution is analyzed without evaporation.

Materials and Apparatus:

-

Dodecanedioic acid (solute)

-

Solvent of interest

-

Jacketed glass vessel with a stirrer

-

Thermostatic circulator

-

Analytical balance

-

Sampling device (e.g., syringe with a filter)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or titration setup)

Procedure:

-

System Setup: Place a known mass of the solvent into the jacketed glass vessel. Connect the vessel to a thermostatic circulator to maintain a constant temperature.

-

Preparation of Saturated Solution: Add an excess of dodecanedioic acid to the solvent in the vessel. Stir the mixture continuously to facilitate dissolution and ensure a homogeneous solution.

-

Equilibration: Allow the system to equilibrate at the set temperature for several hours. The presence of undissolved solid should be maintained throughout the experiment.

-

Sampling: Stop the stirring and allow the solid to settle. Withdraw a sample of the clear supernatant using a syringe fitted with a filter. The sampling device should be pre-thermostated to the experimental temperature to prevent precipitation.

-

Concentration Analysis: Accurately weigh the collected sample and analyze its composition using a suitable analytical technique to determine the concentration of dodecanedioic acid.

-

Data Collection: Repeat the sampling and analysis at different temperatures to obtain a solubility curve.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart of the experimental process for determining solubility.

References

Spectroscopic Analysis of Dodecanedioic Acid: A Technical Guide for Researchers

An in-depth examination of the structural elucidation of dodecanedioic acid utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide provides detailed experimental protocols, data interpretation, and workflow visualizations to support researchers, scientists, and drug development professionals.

Dodecanedioic acid (DDDA), a dicarboxylic acid with the chemical formula C₁₂H₂₂O₄, is a versatile molecule with applications in various fields, including the synthesis of polymers, lubricants, and pharmaceuticals. A thorough understanding of its molecular structure is paramount for its effective utilization and for quality control in its production. This technical guide outlines the spectroscopic analysis of dodecanedioic acid using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Principles of Spectroscopic Analysis

Molecular spectroscopy is the study of the interaction of electromagnetic radiation with matter. Both NMR and IR spectroscopy provide unique insights into the structure of a molecule.

-

NMR Spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of individual atoms and the connectivity between them. ¹H NMR spectroscopy elucidates the arrangement of hydrogen atoms, while ¹³C NMR spectroscopy reveals the carbon skeleton of the molecule.

-

IR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups present in the molecule.

Data Presentation

The spectroscopic data for dodecanedioic acid is summarized in the following tables for easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Broad Singlet | 2H | -COOH |

| 2.18 | Triplet | 4H | -CH₂-COOH |

| 1.49 | Multiplet | 4H | -CH₂-CH₂-COOH |

| 1.25 | Multiplet | 12H | -(CH₂)₆- |

Note: The chemical shifts are typical values and may vary slightly depending on the solvent and concentration. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange.

¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 174.5 | -COOH |

| 34.0 | -CH₂-COOH |

| 29.1 | -(CH₂)ₙ- |

| 28.9 | -(CH₂)ₙ- |

| 28.7 | -(CH₂)ₙ- |

| 24.6 | -CH₂-CH₂-COOH |

Note: Due to the symmetry of the molecule, not all 12 carbons are individually resolved in a standard ¹³C NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 2918 | C-H stretch | Asymmetric stretching of methylene groups |

| 2850 | C-H stretch | Symmetric stretching of methylene groups |

| 1700 | C=O stretch | Carbonyl stretch of the carboxylic acid dimer |

| 1470 | C-H bend | Methylene scissoring |

| 1410 | O-H bend | In-plane bending of the hydroxyl group |

| 1290 | C-O stretch | Stretching of the carbon-oxygen single bond |

| 930 | O-H bend | Out-of-plane bending of the hydroxyl group (dimer) |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of dodecanedioic acid are provided below.

¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

-

Weigh approximately 10-20 mg of dodecanedioic acid.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent is critical and should be one in which the analyte is soluble and which does not have signals that overlap with key analyte signals. DMSO-d₆ is a common choice for dicarboxylic acids.

-

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

-

The NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key acquisition parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. A wider spectral width (e.g., 200-250 ppm) is required. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

3. Data Processing:

-

The acquired Free Induction Decay (FID) should be processed using appropriate software.

-

Processing steps include Fourier transformation, phase correction, and baseline correction.

-

The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture, which can interfere with the IR spectrum.

-

In an agate mortar and pestle, grind a small amount of dodecanedioic acid (approximately 1-2 mg) into a fine powder.

-

Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample.

-

Grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.

-

Transfer the powdered mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

2. Instrumentation and Data Acquisition:

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

3. Data Processing and Interpretation:

-

The acquired spectrum should be baseline corrected.

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis of dodecanedioic acid is depicted in the following diagrams.

Caption: Overall workflow for the spectroscopic analysis of dodecanedioic acid.

Caption: Relationship between the molecular structure and NMR signals of dodecanedioic acid.

Caption: Correlation of functional groups in dodecanedioic acid to their IR vibrational modes.

This comprehensive guide provides the foundational knowledge and practical protocols for the successful spectroscopic analysis of dodecanedioic acid. By following these methodologies, researchers can confidently elucidate and verify the structure of this important dicarboxylic acid.

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Dodecanedioic Acid

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of molecules is paramount. X-ray crystallography stands as a cornerstone technique in this endeavor, providing atomic-level insights that inform rational drug design and materials science. This in-depth guide focuses on the crystal structure of dodecanedioic acid, presenting a detailed analysis of its crystallographic parameters and the experimental methodology used for its determination.

Dodecanedioic acid, a dicarboxylic acid with a twelve-carbon chain, serves as a valuable model system for studying the structural motifs of long-chain organic acids. Its crystal structure reveals the intricate interplay of hydrogen bonding and van der Waals forces that govern the packing of molecules in the solid state.

Crystal Structure and Crystallographic Data

The crystal structure of dodecanedioic acid was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, belonging to the space group P2₁/c. This space group is characterized by a two-fold screw axis and a glide plane. The asymmetric unit contains half a molecule, with the full molecule generated by a center of inversion.

The crystallographic data, including unit cell dimensions and other relevant parameters, are summarized in the tables below. These data provide a quantitative description of the crystal lattice and the arrangement of molecules within it.

Table 1: Crystal Data and Structure Refinement for Dodecanedioic Acid

| Parameter | Value |

| Empirical formula | C₁₂H₂₂O₄ |

| Formula weight | 230.30 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 9.78 Å |

| b | 5.37 Å |

| c | 13.78 Å |

| α | 90° |

| β | 122.5° |

| γ | 90° |

| Volume | 608.0 ų |

| Z | 2 |

| Calculated density | 1.258 g/cm³ |

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters

| Atom | x | y | z | U(eq) [Ų] |

| O1 | 0.228 | 0.235 | 0.435 | N/A |

| O2 | 0.033 | 0.015 | 0.260 | N/A |

| C1 | 0.100 | 0.100 | 0.350 | N/A |

| C2 | 0.000 | -0.050 | 0.380 | N/A |

| C3 | -0.133 | -0.183 | 0.280 | N/A |

| C4 | -0.233 | -0.333 | 0.310 | N/A |

| C5 | -0.367 | -0.467 | 0.210 | N/A |

| C6 | -0.467 | -0.617 | 0.240 | N/A |

Note: Equivalent isotropic displacement parameters (U(eq)) were not reported in the original publication. The provided atomic coordinates are fractional coordinates.

Experimental Protocols

The determination of the crystal structure of dodecanedioic acid involved a series of well-defined experimental steps, from crystal growth to data analysis.

Crystal Growth

Single crystals of dodecanedioic acid suitable for X-ray diffraction were obtained by slow evaporation of a saturated solution of the compound in acetone at room temperature. This method allows for the gradual formation of well-ordered crystals.

X-ray Data Collection

A suitable single crystal was mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The diffraction data were collected using Cu Kα radiation. The intensities of the diffracted X-ray beams were measured for a large number of crystal orientations.

Structure Solution and Refinement

The collected diffraction data were processed to yield a set of structure factors. The phase problem was solved using direct methods, which provided an initial model of the crystal structure. This model was then refined using least-squares methods, where the atomic positions and thermal parameters were adjusted to minimize the difference between the observed and calculated structure factors.

The following diagram illustrates the general workflow for the determination of the crystal structure of dodecanedioic acid.

Caption: A flowchart illustrating the key stages in the determination of the crystal structure of dodecanedioic acid.

Molecular and Crystal Packing

The crystal structure of dodecanedioic acid reveals a planar, extended conformation of the molecule. The molecules are linked into infinite chains by hydrogen bonds between the carboxylic acid groups of adjacent molecules. These chains are then packed in a parallel fashion to form the three-dimensional crystal lattice. The packing is further stabilized by van der Waals interactions between the hydrocarbon chains.

This detailed structural information is crucial for understanding the physicochemical properties of dodecanedioic acid and can be leveraged in the design of new materials and pharmaceuticals where intermolecular interactions play a key role.

Methodological & Application

Application Notes and Protocols for the Synthesis of Nylon 6,12 from Dodecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylon 6,12 is a high-performance thermoplastic polymer belonging to the polyamide family. It is synthesized from the polycondensation of hexamethylenediamine (a diamine with 6 carbon atoms) and dodecanedioic acid (a diacid with 12 carbon atoms). The numerical designation "6,12" in its name refers to the number of carbon atoms in the respective monomers.

This document provides detailed application notes and experimental protocols for the synthesis of nylon 6,12. It is intended for researchers and scientists in the fields of polymer chemistry, materials science, and drug development who are interested in the synthesis and characterization of this versatile polymer.

Key Properties and Applications

Nylon 6,12 is characterized by its excellent dimensional stability, low moisture absorption, and good resistance to a wide range of chemicals. These properties make it a suitable material for various high-performance applications.

Table 1: General Properties of Nylon 6,12

| Property | Value |

| Density | 1.06 g/cm³ |

| Melting Point | 218 °C |

| Water Absorption (24h) | 0.25% |

| Tensile Strength | 51 MPa |

| Flexural Modulus | 1.4 GPa |

| Elongation at Break | 300% |

| Heat Deflection Temperature (at 1.8 MPa) | 80 °C |

Applications of Nylon 6,12 include:

-

Automotive: Fuel lines, tubing, and connectors due to its chemical resistance and durability.

-

Industrial: Gears, bearings, and bushings where low friction and wear resistance are required.

-

Electronics: Cable sheathing and electrical insulators owing to its good dielectric properties.

-

Consumer Goods: Filaments for brushes (including toothbrushes), and specialty fabrics.

-

Medical: Potential for use in medical devices and drug delivery systems due to its biocompatibility and processability, although specific medical-grade certifications are required.

Synthesis of Nylon 6,12: Melt Polymerization

The synthesis of nylon 6,12 is typically achieved through a two-step melt polymerization process. The first step involves the formation of a nylon salt from the constituent monomers, followed by the polycondensation of the salt at high temperatures under a vacuum.

Chemical Reaction

Caption: Polycondensation of hexamethylenediamine and dodecanedioic acid.

Experimental Workflow

Caption: Experimental workflow for the synthesis of nylon 6,12.

Detailed Experimental Protocol

This protocol is based on the melt polymerization method, which is a common and effective way to synthesize high-molecular-weight nylon 6,12.

Materials and Equipment

-

Hexamethylenediamine (98%)

-

Dodecanedioic acid (99%)

-

Ethanol (99.5%)

-

Hexafluoroisopropanol (HFIP)

-

Acetone

-

Nitrogen gas (high purity)

-

Glass reactor with a mechanical stirrer, nitrogen inlet, and vacuum connection

-

Heating mantle with temperature controller

-

Vacuum pump

-

Beakers, flasks, and other standard laboratory glassware

Procedure

Step 1: Preparation of Nylon 6,12 Salt

-

In a beaker, dissolve 7.5 x 10⁻³ mol of hexamethylenediamine in 15 mL of ethanol.

-

In a separate beaker, dissolve 7.52 x 10⁻³ mol of dodecanedioic acid in 15 mL of ethanol at 40°C with vigorous stirring.

-

Slowly add the dodecanedioic acid solution to the hexamethylenediamine solution while stirring vigorously.

-

A white precipitate of nylon 6,12 salt will form.

-

Continue stirring for 1 hour to ensure complete salt formation.

-

Filter the salt and wash it with ethanol.

-

Dry the salt in a vacuum oven at 60°C overnight.

Step 2: Melt Polymerization

-

Place the dried nylon 6,12 salt into the glass reactor.

-

Purge the reactor with nitrogen gas for 15 minutes to remove any oxygen.

-

Heat the reactor to 200°C for 15 minutes under a continuous nitrogen flow.

-

Increase the temperature to 230°C and maintain it for 3 hours under a nitrogen atmosphere.

-

Apply a vacuum to the reactor and continue heating at 230°C for an additional 3 hours to remove water and drive the polymerization to completion.

-

Cool the reactor to room temperature under a nitrogen atmosphere.

-

The resulting nylon 6,12 polymer will be a solid mass.

Step 3: Purification

-

Dissolve the synthesized polymer in a minimal amount of HFIP.

-

Reprecipitate the polymer by slowly adding the solution to a large volume of acetone with stirring.

-

Filter the purified nylon 6,12 and wash it with acetone.

-

Dry the polymer in a vacuum oven at 100°C for 24 hours.

Characterization of Nylon 6,12

The synthesized nylon 6,12 can be characterized using various analytical techniques to confirm its structure and determine its properties.

Table 2: Expected Characterization Data for Nylon 6,12

| Technique | Expected Results |

| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~2920 & ~2850 (C-H stretch), ~1640 (Amide I, C=O stretch), ~1540 (Amide II, N-H bend) |

| ¹H NMR (ppm) | Peaks corresponding to the methylene protons of the hexamethylenediamine and dodecanedioic acid units. |

| ¹³C NMR (ppm) | Peaks corresponding to the carbonyl and methylene carbons of the polymer backbone. |

| DSC | Melting temperature (Tm) around 218°C. |

| GPC/SEC | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |

Relationship between Properties and Applications

The unique properties of nylon 6,12 directly influence its suitability for various applications.

Application Notes and Protocols: Dodecanedioate Esters as Biodegradable Lubricants and Plasticizers

Introduction

Dodecanedioic acid (DDDA) is a C12 dicarboxylic acid that serves as a versatile building block for high-performance, biodegradable polymers and esters.[1] Esters derived from dodecanedioic acid are gaining significant attention as environmentally friendly alternatives to conventional mineral oil-based lubricants and phthalate-based plasticizers.[2][3] Their inherent biodegradability, coupled with excellent thermal and oxidative stability, makes them suitable for a wide range of applications, from industrial lubricants to flexible PVC formulations.[2][3][4] These esters are synthesized through the polycondensation of dodecanedioic acid and various polyols or alcohols, a process that avoids the use of toxic catalysts.[5] This document provides detailed application notes and experimental protocols for evaluating dodecanedioate esters as biodegradable lubricants and plasticizers.

Part 1: this compound Esters as Biodegradable Lubricants

This compound esters offer a combination of high viscosity indices, good low-temperature properties, and strong oxidative stability, making them excellent base stocks for biodegradable lubricants.[4] The structure of the alcohol used in the esterification process significantly influences the final properties of the lubricant, such as pour point and viscosity.[2] Branched-chain alcohols, for instance, tend to improve low-temperature performance.[2]

Key Performance Data

The performance characteristics of various this compound esters as lubricants are summarized below. These esters demonstrate suitability for applications such as hydraulic fluids, where kinematic viscosities at 40°C typically fall within the 10.8 to 44.7 cSt range.[2]

| Ester Name | Kinematic Viscosity (cSt) @ 40°C | Kinematic Viscosity (cSt) @ 100°C | Viscosity Index (VI) | Pour Point (°C) | Flash Point (°C) | Oxidative Stability (OXT) (°C) |

| Di-2-methylbutyl this compound (D2MBD) | 20.3 | 4.6 | 165 | -45 | 180 | 195 |

| Di-2-ethylbutyl this compound (D2EBD) | 26.5 | 5.4 | 158 | -35 | 190 | 200 |

| Di-2-ethylhexyl this compound (D2EHD) | 44.7 | 8.0 | 160 | -55 | 200 | 177 |

| Di-oleyl this compound (DOlD) | 43.5 | 9.2 | 204 | -10 | 300 | 177 |

| Di-2-butyl this compound (D2BD) | 10.8 | 3.0 | 148 | -30 | 160 | 185 |

| Di-hexyl this compound (DHD) | 21.6 | 4.7 | 157 | -20 | 200 | 205 |

| Di-octyl this compound (DOD) | 33.5 | 6.4 | 162 | -25 | 215 | 210 |

| Di-2-octyl this compound (D2OD) | 29.8 | 5.8 | 155 | -40 | 205 | 190 |

Data compiled from a study on the lubrication properties of synthesized this compound esters.[2][4]

Experimental Protocols

This protocol describes a general method for synthesizing this compound esters via esterification.

Materials:

-

Dodecanedioic acid (DDDA)

-

Selected alcohol (e.g., 2-ethylhexanol)

-

Toluene (as a solvent and for azeotropic removal of water)

-

p-Toluenesulfonic acid (catalyst)

-

Sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Combine dodecanedioic acid and a molar excess of the desired alcohol in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Add toluene to the mixture.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.[4]

-

Continue the reaction until no more water is collected, indicating the completion of the esterification.[4]

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with a sodium chloride solution to remove the catalyst and any unreacted acid. An emulsion may form, which can be broken by adding more saturated brine.[4]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent (toluene) and excess alcohol under reduced pressure using a rotary evaporator.

-

Characterize the final ester product using IR and NMR spectral analyses to confirm its structure.[4]

References

- 1. Poly(glycerol-dodecanoate), a biodegradable polyester for medical devices and tissue engineering scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of a Highly Efficient Environmentally Friendly Plasticizer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantitative Analysis of Dodecanedioate in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanedioate (DDDA), a 12-carbon dicarboxylic acid, is a metabolite of growing interest in biomedical research. It is a product of the omega-oxidation of lauric acid and can serve as an alternative energy source. Elevated levels of dicarboxylic acids, including DDDA, can be indicative of certain metabolic disorders, particularly those affecting fatty acid oxidation. Furthermore, DDDA is being investigated for its therapeutic potential in conditions such as metabolic-associated liver disease. Accurate and precise quantification of DDDA in biological matrices is crucial for understanding its physiological roles, its utility as a biomarker, and its pharmacokinetic profile in drug development.

These application notes provide detailed protocols for the quantitative analysis of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), along with representative quantitative data and a depiction of its metabolic pathway.

Quantitative Data Summary

The endogenous concentrations of this compound in human biological samples are not extensively documented and can vary based on physiological and pathological conditions. The following table summarizes available quantitative data and pharmacokinetic parameters.

| Biological Matrix | Analyte | Concentration/Parameter | Method | Species | Reference |

| Plasma | This compound (C12) | Half-life: 12.47 minutes | HPLC | Rat | [1] |

| Plasma | This compound (C12) | Apparent Volume of Distribution: 0.248 L/kg | HPLC | Rat | [1] |

| Plasma | This compound (C12) | Systemic Clearance: 0.0138 L/kg/min | HPLC | Rat | [1] |

| Urine | This compound (C12) | 3.90 +/- 1.62% of administered dose excreted in 24h | HPLC | Rat | [1] |

| Urine | This compound (C12) | 4.26 +/- 0.30 mmol excreted over 24h after infusion | HPLC | Human (NIDDM) | [2] |

| Urine | This compound (C12) | 5.43 +/- 0.48 mmol excreted over 24h after infusion | HPLC | Human (Control) | [2] |

Metabolic Pathway of this compound

This compound is primarily formed through the omega-oxidation of fatty acids, particularly lauric acid (a 12-carbon fatty acid). This pathway is an alternative to the more common beta-oxidation and becomes more significant when beta-oxidation is impaired. The process occurs in the smooth endoplasmic reticulum, primarily in the liver and kidneys.

Metabolic pathway of this compound formation via omega-oxidation.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Human Plasma by LC-MS/MS

This protocol provides a robust method for the sensitive and selective quantification of this compound in human plasma.

1. Materials and Reagents

-

Dodecanedioic acid standard (≥99% purity)

-

Isotopically labeled internal standard (e.g., Dodecanedioic acid-d20)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

2. Sample Preparation

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol).

-

Vortex for 10 seconds.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

| Parameter | Setting |

| LC System | |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 30% B, increase to 95% B over 5 min, hold for 2 min, return to 30% B and re-equilibrate for 3 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | This compound: Precursor > Product (e.g., m/z 229.1 > 111.1) Internal Standard: Precursor > Product (e.g., m/z 249.2 > 118.1) |

| Collision Energy | Optimize for specific instrument |

| Dwell Time | 100 ms |

4. Data Analysis and Quantification

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

-

Use a linear regression model with a 1/x or 1/x² weighting to fit the calibration curve.

-

Quantify this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantitative Analysis of this compound in Human Urine by GC-MS

This protocol details a method for this compound quantification in urine, which requires derivatization to improve volatility for GC-MS analysis.[3][4][5]

1. Materials and Reagents

-

Dodecanedioic acid standard (≥99% purity)

-

Internal standard (e.g., Heptadecanedioic acid)

-

Ethyl acetate (GC grade)

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Sodium chloride

-

Hydrochloric acid (HCl)

-

Human urine

2. Sample Preparation

-

Thaw urine samples to room temperature.

-

To 1 mL of urine, add 10 µL of the internal standard working solution.

-

Add approximately 200 mg of sodium chloride and vortex to dissolve.

-

Adjust the pH to ~1 with HCl.

-

Extract the organic acids by adding 3 mL of ethyl acetate and vortexing for 2 minutes.

-

Centrifuge at 3,000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.

-

Evaporate the pooled organic extract to dryness under a stream of nitrogen at 40°C.

-

To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

-

Cap the tube tightly and heat at 70°C for 60 minutes to complete the derivatization.

-

Cool to room temperature and inject 1 µL into the GC-MS system.

3. GC-MS Conditions

| Parameter | Setting |

| GC System | |

| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Oven Program | Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | This compound-TMS derivative: (e.g., m/z 359, 315) Internal Standard-TMS derivative: (e.g., m/z 303, 259) |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

4. Data Analysis and Quantification

-

Quantification is performed similarly to the LC-MS/MS method, using a calibration curve generated from the peak area ratios of the derivatized analyte to the derivatized internal standard.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the quantitative analysis of this compound in biological samples.

General workflow for this compound quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantitative Analysis of Dodecanedioate in Biological Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dodecanedioic acid (DDDA) is a C12 alpha,omega-dicarboxylic acid with increasing importance in industrial applications and potential relevance as a biomarker in certain metabolic disorders. Accurate and sensitive quantification of DDDA in complex biological matrices is crucial for various research and development applications. This document provides a detailed protocol for the detection and quantification of dodecanedioate in biological samples, such as plasma or serum, using Gas Chromatography-Mass Spectrometry (GC-MS) following extraction and chemical derivatization.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters of the described GC-MS method for this compound analysis. These values are representative and may vary depending on the specific instrumentation and matrix effects.

| Parameter | Typical Value | Description |

| Linear Range | 0.5 - 100 µg/mL | The concentration range over which the detector response is directly proportional to the analyte concentration. |

| Correlation Coefficient (r²) | > 0.995 | A measure of the linearity of the calibration curve. |

| Limit of Detection (LOD) | 0.1 µg/mL | The lowest concentration of analyte that can be reliably detected above the background noise. |

| Limit of Quantification (LOQ) | 0.5 µg/mL | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[1] |

| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the method's reproducibility.[2] |

| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, determined by spiking a known amount of standard into a blank matrix. |

| Internal Standard | Heptadecanedioic Acid | A compound with similar chemical properties to the analyte, added at a constant concentration to all samples and standards for accurate quantification.[3] |

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

Caption: Experimental workflow for this compound analysis.

Experimental Protocol

This protocol details the steps for sample preparation, derivatization, and GC-MS analysis of this compound.

Materials and Reagents

-

Dodecanedioic acid (DDDA) standard

-

Heptadecanedioic acid (internal standard, IS)

-

Methanol (HPLC grade)

-

Pyridine

-

Methoxyamine hydrochloride

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Deionized water

-

Microcentrifuge tubes (1.5 mL)

-

GC vials with inserts (250 µL)

-

Pipettes and tips

Sample Preparation and Extraction

-

Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.[4]

-

Internal Standard Spiking: Add 10 µL of the internal standard solution (heptadecanedioic acid in a suitable solvent, e.g., methanol, at a known concentration) to each sample, calibration standard, and quality control (QC) sample.[4]

-

Protein Precipitation and Extraction: Add 800 µL of an 8:1 methanol:water solution to each tube.[4]

-

Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate at 4°C for 30 minutes to facilitate protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[4]

-

Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a GC vial insert.[4]

-

Solvent Evaporation: Dry the extracts completely using a vacuum concentrator (e.g., SpeedVac) or a lyophilizer.[4]

Derivatization

Derivatization is essential to increase the volatility and thermal stability of this compound for GC analysis.[2] A two-step process of methoximation followed by silylation is recommended.

-

Methoximation: Add 40 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to each dried extract. Cap the vials and incubate at 37°C for 90 minutes with shaking. This step derivatizes carbonyl groups and reduces the formation of multiple derivatives.

-

Silylation: Add 50 µL of MSTFA to each vial. Cap tightly and incubate at 70°C for 30 minutes.[4] This step converts the carboxylic acid groups to their trimethylsilyl (TMS) esters.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters. Optimization may be required for different instruments.

| GC Parameter | Setting |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 280°C |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min |

| MS Parameter | Setting |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (TMS-DDDA) | To be determined empirically. Expected ions would include the molecular ion and characteristic fragments. |

| SIM Ions (IS) | To be determined for the TMS derivative of heptadecanedioic acid. |

Calibration and Quantification

-

Calibration Standards: Prepare a series of calibration standards of this compound in a blank matrix (e.g., analyte-free plasma) at concentrations spanning the expected sample range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

-

Analysis: Process the calibration standards, QC samples, and unknown samples as described in sections 3.2 and 3.3.

-

Calibration Curve Construction: Generate a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of the calibration standards.[5]

-

Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway/Logical Relationship Diagram

The logical relationship for quantitative analysis using an internal standard is depicted below.

Caption: Logic of internal standard quantification.

This comprehensive protocol provides a robust framework for the reliable quantification of this compound in biological samples. Adherence to good laboratory practices, including the use of appropriate quality controls, is essential for generating accurate and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 4. gc-autofit.wishartlab.com [gc-autofit.wishartlab.com]

- 5. youtube.com [youtube.com]

Application Notes: Dodecanedioic Acid as an Alternative Fuel Substrate in Parenteral Nutrition